Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-
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Overview
Description
Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-: is a chemical compound with the molecular formula C10H9BrN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a brominated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Brominated Pyridine Ring: The brominated pyridine ring can be introduced through a nucleophilic substitution reaction, where a bromine atom is substituted onto the pyridine ring.
Coupling of the Two Fragments: The final step involves coupling the brominated pyridine ring with the pyrrolidine ring through a carbonyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine atom or other functional groups.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of pyridine derivatives with different substituents.
Scientific Research Applications
Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its pyrrolidine core.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies investigating the biological activity of brominated pyridine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a carbonyl group, but without the brominated pyridine ring.
Pyrrolidine-2,5-dione: Contains two carbonyl groups and is used in the synthesis of bioactive molecules.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.
Uniqueness
Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- is unique due to the presence of the brominated pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and research tools .
Properties
CAS No. |
613660-78-9 |
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Molecular Formula |
C11H13BrN2O |
Molecular Weight |
269.14 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C11H13BrN2O/c1-8-3-2-4-14(8)11(15)9-5-10(12)7-13-6-9/h5-8H,2-4H2,1H3 |
InChI Key |
OMUPICZBYSFPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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